molecular formula C28H21N5O B15009984 N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine

Cat. No.: B15009984
M. Wt: 443.5 g/mol
InChI Key: RDZDGDIBUAUEHJ-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine is a hybrid heterocyclic compound combining a benzimidazole scaffold linked to a phthalazine moiety. The benzimidazole subunit is substituted at the 1-position with a 4-methoxyphenyl group, while the phthalazine ring is substituted at the 4-position with a phenyl group. The methoxy group may improve solubility and electronic properties, while the phenyl substituent on phthalazine could modulate steric effects .

Properties

Molecular Formula

C28H21N5O

Molecular Weight

443.5 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)benzimidazol-5-yl]-4-phenylphthalazin-1-amine

InChI

InChI=1S/C28H21N5O/c1-34-22-14-12-21(13-15-22)33-18-29-25-17-20(11-16-26(25)33)30-28-24-10-6-5-9-23(24)27(31-32-28)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,32)

InChI Key

RDZDGDIBUAUEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine typically involves multiple steps. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further reactions to introduce the methoxyphenyl and phenylphthalazinyl groups . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-phenylphthalazin-1-amine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its pharmacological effects. For example, it may inhibit glycogen synthase kinase-3 beta, affecting cellular processes like metabolism and cell division .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phthalazine-Based Analogues

N-(4-Chlorophenyl)-4-(3-Substitutedphenylamino)methyl)phthalazin-1-amines (16a-d)
  • Structure: These compounds feature a phthalazine core substituted with a chlorophenyl group and an amino-methyl linker to diverse aryl groups.
  • Comparison: Unlike the target compound, these analogues lack the benzimidazole moiety. The amino-methyl linker in 16a-d may offer conformational flexibility, whereas the direct benzimidazole-phthalazine linkage in the target compound could restrict rotation, enhancing target specificity .
4-Benzylphthalazin-1-ylamino Derivatives (10a-j)
  • Structure: These derivatives include a benzyl group at the phthalazine 4-position and amino-linked substituents (e.g., sulfonic acids, thiocyanates).
  • Comparison : The benzyl group in 10a-j increases hydrophobicity, whereas the phenyl group in the target compound balances lipophilicity and aromatic interactions. Compounds like 10j (with a sulfonic acid group) exhibit enhanced water solubility, a property absent in the target compound, which may rely on methoxy groups for solubility .

Benzimidazole-Based Analogues

N-(4-Methoxybenzyl)-1,2-Dimethyl-1H-Benzimidazol-5-Amine
  • Structure : Features a 1,2-dimethylbenzimidazole core with a 4-methoxybenzyl group.
  • Comparison : The absence of a phthalazine ring limits its π-system interactions. The methyl groups on the benzimidazole may sterically hinder binding compared to the target compound’s unsubstituted benzimidazole nitrogen. The 4-methoxybenzyl group aligns with the target’s methoxyphenyl substitution, suggesting shared electronic profiles .
Astemizole (Hismanal)
  • Structure : A benzimidazole linked to a piperidinyl group and fluorophenyl substituents.
  • Comparison : Astemizole’s piperidinyl chain and fluorophenyl groups contribute to its antihistaminic activity. The target compound’s phthalazine-phenyl system may instead target enzymes like topoisomerases or kinases, highlighting how benzimidazole modifications dictate therapeutic applications .

Hybrid Benzimidazole-Phthalazine Analogues

N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)Methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide Salts
  • Structure : A benzimidazole with a bulky tert-butyl group and sulfonamide substituent.
  • Comparison: The sulfonamide group introduces hydrogen-bonding capacity, unlike the target compound’s phthalazine-amine.

Key Differences :

  • uses potassium carbonate and acetone for phthalazine-amine couplings, whereas the target compound may require palladium catalysts for cross-coupling due to its aromatic systems .
  • Astemizole’s synthesis () involves multi-step alkylation and amination, contrasting with the target’s likely one-pot coupling strategies .

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